ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a heterocyclic core fused with a thiophene ring. Key structural features include:
- 4-Oxo group, contributing to hydrogen-bonding interactions.
- 3-[4-(Trifluoromethyl)phenyl] substituent, providing electron-withdrawing effects and metabolic stability.
This compound’s design aligns with efforts to optimize heterocyclic scaffolds for therapeutic applications, particularly in neurodegenerative diseases, where similar structures have shown inhibitory activity against pathological protein aggregation .
Properties
IUPAC Name |
ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O6S/c1-4-37-24(34)20-17-12-38-22(29-21(32)16-10-9-15(35-2)11-18(16)36-3)19(17)23(33)31(30-20)14-7-5-13(6-8-14)25(26,27)28/h5-12H,4H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGUTJNEVOHURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the trifluoromethyl phenyl group and the dimethoxybenzamido moiety. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The thieno[3,4-d]pyridazine core is shared across several analogs, but substituent variations critically influence physicochemical and biological properties:
- Position 3 : The 4-(trifluoromethyl)phenyl group is retained in Compound 30 and the target compound, suggesting its role in enhancing hydrophobic interactions and metabolic resistance .
Molecular Properties
- Molecular Weight :
- Solubility: The 2,4-dimethoxybenzamido group may reduce aqueous solubility compared to Compound 30’s amino group, but the ethyl carboxylate could mitigate this via ester hydrolysis .
Spectral and Analytical Data
- IR Spectroscopy :
- 1H NMR :
Data Tables
Table 1: Comparative Structural and Physical Properties
Biological Activity
Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core structure with various functional groups that may influence its biological activity. The presence of trifluoromethyl and dimethoxybenzamido groups suggests potential interactions with biological targets.
Chemical Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 400.40 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related thieno[3,4-d]pyridazines can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a compound with a similar structure inhibited the proliferation of breast cancer cells by modulating the PI3K/Akt signaling pathway .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Preliminary assays have suggested that derivatives of this class can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 5-(2,4-dimethoxy...) | E. coli | 15 |
| Ethyl 5-(2,4-dimethoxy...) | S. aureus | 18 |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that compounds with similar scaffolds can inhibit key enzymes involved in metabolic pathways.
Example : A related compound was found to inhibit acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and facilitates membrane penetration, while the dimethoxybenzamido moiety may interact with specific receptors or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
